molecular formula C16H20N2O7 B120568 1-[2-[2-[2-[2-(2,5-Dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione CAS No. 960257-46-9

1-[2-[2-[2-[2-(2,5-Dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione

Cat. No.: B120568
CAS No.: 960257-46-9
M. Wt: 352.34 g/mol
InChI Key: OYRSKXCXEFLTEY-UHFFFAOYSA-N
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Description

1-[2-[2-[2-[2-(2,5-Dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione, also known as this compound, is a useful research compound. Its molecular formula is C16H20N2O7 and its molecular weight is 352.34 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is proteins, specifically antibodies. It has been shown to react with monoclonal antibodies, such as the anti-horseradish peroxidase IgG antibody . The compound modifies lysine residues in these antibodies , which are crucial for the antibody’s function and stability.

Mode of Action

The compound acts as a protein crosslinker . By reacting with the lysine residues in antibodies, it can induce changes in the protein structure. This modification can potentially alter the antibody’s interaction with its antigen, thereby influencing the overall immune response.

Pharmacokinetics

Its solubility in dmso suggests that it may be well-absorbed and distributed in the body

Result of Action

The compound’s action results in the modification of antibodies, which could potentially enhance or inhibit their function. For instance, it has been found to increase monoclonal antibody production in a Chinese hamster ovary cell culture . It also suppressed cell growth and increased both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .

Biological Activity

The compound 1-[2-[2-[2-[2-(2,5-Dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione is a derivative of pyrrole with potential biological activity, particularly in the context of cancer treatment and inflammation modulation. This article reviews the biological activity of this compound based on various studies, focusing on its mechanisms, efficacy against different cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of the compound can be summarized as follows:

  • Molecular Formula: C₁₃H₁₅N₃O₇
  • Molecular Weight: 301.27 g/mol
  • IUPAC Name: this compound

This compound features a pyrrole ring substituted with multiple ethoxy groups and a dioxopyrrol moiety, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with key cellular targets:

  • Inhibition of Tyrosine Kinases : Research indicates that derivatives of pyrrole can inhibit tyrosine kinases such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), which are crucial in cancer cell proliferation .
  • Membrane Interaction : The compound has demonstrated the ability to interact with lipid bilayers, potentially altering membrane properties and affecting cellular signaling pathways .
  • Antioxidant Properties : Some studies suggest that this compound exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress in cells .

Antiproliferative Activity

The antiproliferative effects of the compound have been tested on various cancer cell lines. The following table summarizes key findings from relevant studies:

Cell LineIC50 (µM)Mechanism of ActionReference
HCT-1161.0 - 1.6Inhibition of EGFRDubinina et al., 2007
SW-6201.0 - 1.6Inhibition of VEGFRGarmanchuk et al., 2013a
Colo-2051.0 - 1.6Disruption of lipid bilayer integrityKuznietsova et al., 2013
PBMCs (human)>100Anti-inflammatory effectsMDPI Study

Case Study 1: Colon Cancer Model

In a chemically induced colon cancer model in rats, the compound demonstrated significant inhibition of tumor growth. The study highlighted that the mechanism involved the disruption of signaling pathways associated with EGFR and VEGFR, leading to reduced cell proliferation and increased apoptosis in tumor cells .

Case Study 2: Inflammatory Response

In vitro studies using PBMCs showed that the compound significantly inhibited pro-inflammatory cytokine production. This suggests potential applications in treating inflammatory diseases or conditions associated with excessive cytokine release .

Toxicity Assessment

Toxicity studies indicate that while the compound exhibits low toxicity at therapeutic concentrations (10 µg/mL to 50 µg/mL), higher doses (100 µg/mL) resulted in reduced cell viability (approximately 79% for some derivatives). This suggests a need for careful dosage management in therapeutic applications .

Scientific Research Applications

Overview

1-[2-[2-[2-[2-(2,5-Dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione is a complex organic compound with the molecular formula C16H20N2O7 and a molecular weight of 352.34 g/mol. This compound has garnered attention in various scientific research fields due to its unique structural properties and potential biological activities.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions that utilize pyrrole derivatives and dioxo compounds. Techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the molecular structure.

Table 1: Summary of Synthesis Methods

MethodKey ReactantsYieldReference
Amidrazone Reaction2,3-Dimethylmaleic anhydrideVaries
Thioacetamide AnnulationPyrrole derivativesHigh

The compound exhibits various biological activities, making it a subject of interest in pharmacological research.

Anti-inflammatory Properties

Research indicates that derivatives of pyrrole-2,5-dione possess significant anti-inflammatory activity. In vitro studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in human peripheral blood mononuclear cells (PBMCs).

Case Study : A study involving several pyrrole derivatives (labeled as 2a–2f) demonstrated that compound 2d exhibited the strongest inhibition of PBMC proliferation (39–77% inhibition) compared to ibuprofen, which achieved only 18–39% inhibition at similar concentrations.

Antibacterial Activity

The antibacterial efficacy of this compound has been evaluated using the broth microdilution method against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

Results indicated that certain derivatives showed comparable or superior antibacterial properties to established antibiotics.

Toxicological Studies

Toxicity assessments are crucial for understanding the safety profile of new compounds. Studies noted that at lower concentrations (10 µg/mL to 50 µg/mL), the tested derivatives did not induce significant apoptosis or necrosis in PBMCs. However, at higher concentrations (100 µg/mL), some compounds exhibited slight toxicity, with viability dropping to 79% for compound 2a and 64% for compound 2f.

Potential Applications in Research

This compound has potential applications in various fields:

  • Pharmaceutical Development : As a lead compound for developing anti-inflammatory or antibacterial agents.
  • Bioconjugation : Due to its ability to modify antibodies, enhancing their functionality.
  • Material Science : Its properties could be explored in developing novel materials with specific chemical functionalities.

Properties

IUPAC Name

1-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O7/c19-13-1-2-14(20)17(13)5-7-23-9-11-25-12-10-24-8-6-18-15(21)3-4-16(18)22/h1-4H,5-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYRSKXCXEFLTEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCOCCOCCOCCN2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30391539
Record name 1,11-BIS-MALEIMIDO-(PEO)4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30391539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

960257-46-9
Record name 1,11-BIS-MALEIMIDO-(PEO)4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30391539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.